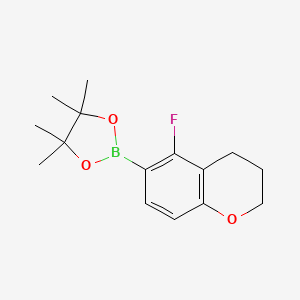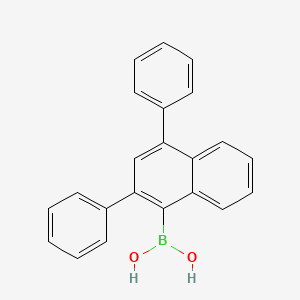
(2,4-Diphenylnaphthalen-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Diphenylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a naphthalene core substituted with phenyl groups at the 2 and 4 positions, and a boronic acid group at the 1 position. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diphenylnaphthalen-1-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs and environmental impact .
化学反応の分析
Types of Reactions: (2,4-Diphenylnaphthalen-1-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-heteroatom bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium acetate or potassium phosphate, are often used to facilitate these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds or aryl-heteroatom compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
(2,4-Diphenylnaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,4-Diphenylnaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The boronic acid group can interact with hydroxyl groups on biomolecules, forming stable boronate esters. This interaction can modulate the activity of enzymes or other molecular targets, making boronic acids valuable tools in chemical biology and medicinal chemistry .
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Naphthylboronic Acid: A boronic acid with a naphthalene core but without the phenyl substitutions.
Biphenylboronic Acid: A boronic acid with two phenyl groups connected by a single bond.
Uniqueness: (2,4-Diphenylnaphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic acids may not perform as well. Its structure also allows for the formation of more complex and diverse molecular architectures, which can be advantageous in the synthesis of advanced materials and pharmaceuticals .
特性
分子式 |
C22H17BO2 |
|---|---|
分子量 |
324.2 g/mol |
IUPAC名 |
(2,4-diphenylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C22H17BO2/c24-23(25)22-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)15-21(22)17-11-5-2-6-12-17/h1-15,24-25H |
InChIキー |
FDINBWNHOSNCRQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
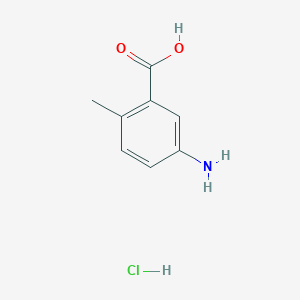
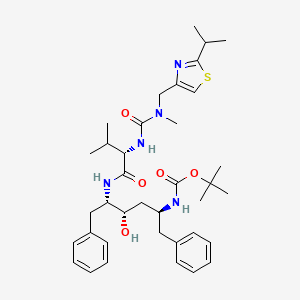
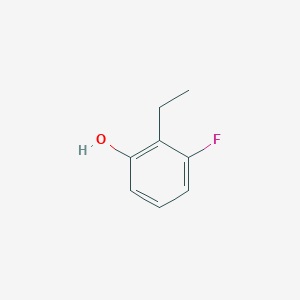

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
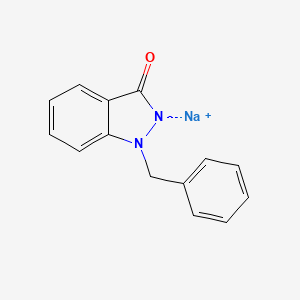
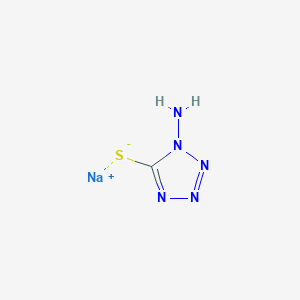
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
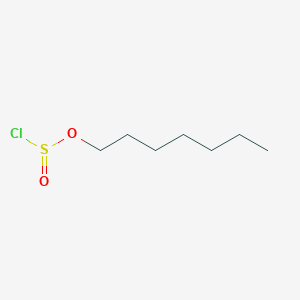
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
